![molecular formula C6H12ClN3O B1471181 (5-メチル-1,2,4-オキサジアゾール-3-イル)メチル]エタンアミン塩酸塩 CAS No. 1609395-49-4](/img/structure/B1471181.png)
(5-メチル-1,2,4-オキサジアゾール-3-イル)メチル]エタンアミン塩酸塩
説明
“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride” is a chemical compound with the CAS Number: 1609395-49-4 . It has a molecular weight of 177.63 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 177.63 .
科学的研究の応用
1,2,4-オキサジアゾリウム塩の合成と反応性
この化合物は、重要な5員環複素環である1,2,4-オキサジアゾール類に属します . 1,2,4-オキサジアゾール環は、熱的および光化学的な環開裂または様々な求核試薬との反応によって、他の複素環式および非環式化合物を生成するための便利な前駆体として役立ちます . 1,2,4-オキサジアゾール環の活性化のための最も有用な選択肢の1つは、1,2,4-オキサジアゾリウム塩の使用です .
農学的な生物活性
1,2,4-オキサジアゾール誘導体は、幅広い農学的な生物活性を示します . それらは、Meloidogyne incognitaに対して中程度の線虫駆除活性を示し、Rhizoctonia solaniに対して抗真菌活性を示しました . これは、それらが効率的かつ低リスクの化学農薬の開発に使用できることを示唆しています .
抗菌活性
特定の1,2,4-オキサジアゾール誘導体は、Xanthomonas oryzae pv. oryzae (Xoo)に対して強力な抗菌効果を示し、EC50値はビスメルチアゾール(BMT)およびチオジアゾール銅(TDC)よりも優れています . それらはまた、Xanthomonas oryzae pv. oryzicola (Xoc) に対して優れた抗菌活性を示しました. これは、それらが新規抗菌剤としての可能性があることを示しています .
抗トリパノソーマ活性
1,2,4-オキサジアゾール誘導体は、その潜在的な抗トリパノソーマ活性について研究されています . これらの化合物がトリパノソーマ・クルージのシステインプロテアーゼクルザインに対してどのように作用するかについては、分子ドッキングを用いて探求されてきました .
マイクロ波照射(MWI)による合成
マイクロ波照射(MWI)を1,2,4-オキサジアゾール誘導体の合成に適用すると、反応時間が著しく短縮され、収率が高く、精製が簡単ななど、いくつかの利点が見られます .
創薬
1,2,4-オキサジアゾール誘導体は、その多様な生物活性のために創薬で使用されてきました . それらは、農学的な活性のために合成および評価されており、一部は優れた抗菌活性を示しています .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents, suggesting potential targets could be bacterial, viral, or parasitic organisms .
Mode of Action
Related 1,2,4-oxadiazoles have been studied for their anti-infective properties . These compounds may interact with their targets by forming hydrogen bonds, given the electronegativities of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
Based on the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that this compound may interfere with essential biochemical pathways in infectious organisms, leading to their inhibition or death.
Result of Action
Based on the anti-infective properties of related 1,2,4-oxadiazoles , it can be hypothesized that this compound may lead to the inhibition or death of infectious organisms.
生化学分析
Biochemical Properties
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves hydrogen bonding and electrostatic interactions due to the presence of nitrogen and oxygen atoms in the oxadiazole ring .
Cellular Effects
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling proteins, leading to altered gene expression patterns and metabolic fluxes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of the cell, depending on the specific pathways affected.
Transport and Distribution
Within cells and tissues, N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-3-7-4-6-8-5(2)10-9-6;/h7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNZVYBOGMHTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


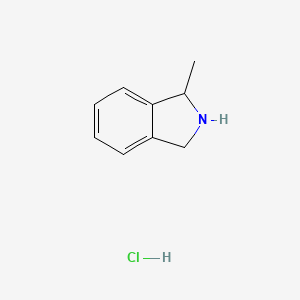
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
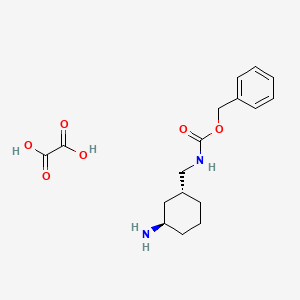
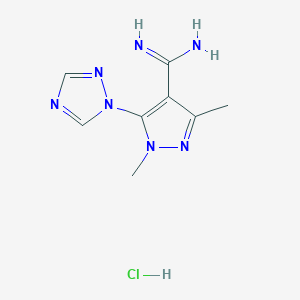
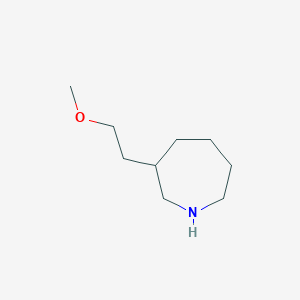
![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1471114.png)
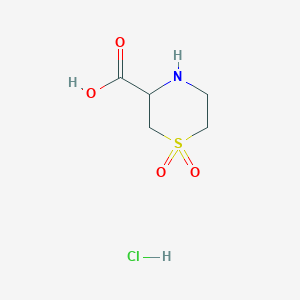
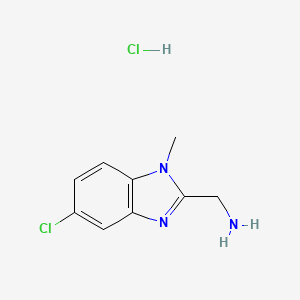

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
